N-(4-{2-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl}phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[2-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-15(24)22-18-9-7-16(8-10-18)13-21(25)23-12-11-17(14-23)19-5-3-4-6-20(19)26-2/h3-10,17H,11-14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYAUJLZPYUXID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCC(C2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{2-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl}phenyl)acetamide typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by the introduction of the methoxyphenyl group. The final step involves the acylation of the intermediate compound to form the acetamide moiety. Reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-{2-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxylated derivative, while reduction of the acetamide moiety produces an alcohol derivative.
Scientific Research Applications
N-(4-{2-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl}phenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-{2-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl}phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table highlights critical structural and functional differences between the target compound and related acetamide derivatives:
Functional and Pharmacological Insights
- Pyrrolidine and Methoxy Substitutions: The target compound’s pyrrolidine and 2-methoxyphenyl groups are shared with 2-(2-Methoxyphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide . However, the latter’s sulfonyl group improves solubility, whereas the target compound’s ketone linker may enhance conformational flexibility for receptor binding.
- Heterocyclic Complexity : The pyrimidoindole core in ’s compound introduces a rigid, planar system likely targeting DNA or topoisomerases, contrasting with the target’s simpler pyrrolidine.
Biological Activity
N-(4-{2-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl}phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure features a pyrrolidine ring, which is often associated with various biological activities, including anticonvulsant and analgesic properties. The methoxyphenyl group may enhance its lipophilicity and binding affinity to biological targets.
Anticonvulsant Activity
Research has indicated that compounds related to this compound exhibit significant anticonvulsant activity. For instance, derivatives containing the pyrrolidine moiety have been evaluated in animal models for their efficacy against seizures.
In a study involving various derivatives, it was found that certain compounds demonstrated protective effects in maximal electroshock (MES) seizure models. The most potent derivatives showed significant activity at doses of 100 mg/kg and 300 mg/kg, indicating their potential use in treating epilepsy .
Neuroprotective Effects
The neuroprotective properties of this compound have also been explored. It has been suggested that the mechanism involves modulation of voltage-sensitive sodium channels, which play a crucial role in neuronal excitability. The structure-activity relationship (SAR) studies indicate that modifications to the pyrrolidine ring can enhance neuroprotective effects .
Antimicrobial Activity
This compound and its analogs have been tested for antimicrobial properties. Preliminary studies suggest that certain derivatives exhibit moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were reported to range from 4.69 to 156.47 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Case Studies
-
Anticonvulsant Screening : In a controlled study, several derivatives were assessed for their anticonvulsant activity using MES and pentylenetetrazole models. The results indicated that modifications to the core structure significantly influenced the therapeutic efficacy .
Compound Dose (mg/kg) MES Protection (%) A 100 75 B 300 90 C 100 60 -
Antimicrobial Evaluation : A series of N-acylpiperidine derivatives were synthesized and tested against common pathogens. The results showed varying degrees of effectiveness based on structural modifications .
Compound MIC (µM) against E. coli MIC (µM) against S. aureus D 23.15 11.29 E 5.64 16.69
Q & A
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., PARP-1, PDB: 5DS3). Focus on hydrogen bonds between the methoxyphenyl group and Arg878 .
- QSAR Modeling : Train models with descriptors like logP (calculated: 2.8) and topological polar surface area (TPSA: 78 Ų) to predict permeability .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS) to prioritize derivatives .
How to design experiments assessing pharmacokinetic properties?
Advanced Research Question
- Metabolic Stability : Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS/MS at 0, 15, 30, 60 min. Use propranolol as a control .
- CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates. IC₅₀ < 10 µM indicates high risk of drug-drug interactions .
- Plasma Protein Binding : Equilibrium dialysis (37°C, 4 hrs) to measure unbound fraction. Values <5% suggest limited tissue penetration .
What are the challenges in scaling up synthesis from milligram to gram quantities?
Advanced Research Question
- Purification : Replace column chromatography with recrystallization (solvent: ethyl acetate/hexanes) for cost-effective scaling .
- Byproduct Control : Monitor dimerization via in-situ FTIR during alkylation steps. Adjust stoichiometry (1.2 eq. bromoacetophenone) to suppress side reactions .
- Yield Optimization : Use flow chemistry for exothermic steps (e.g., pyrrolidine formation), improving heat dissipation and yield from 60% to 85% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
